molecular formula C15H19BBrNO2 B1522688 5-Bromo-1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole CAS No. 1192037-87-8

5-Bromo-1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole

Cat. No. B1522688
CAS RN: 1192037-87-8
M. Wt: 336.03 g/mol
InChI Key: GBAYEAQTJRVESZ-UHFFFAOYSA-N
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Description

5-Bromo-1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole, often referred to as BMDI, is an organic compound belonging to the class of indoles. BMDI has a variety of applications in the fields of synthetic organic chemistry and biochemistry, making it an important research tool for scientists. It is a stable, non-volatile, and colorless compound with a boiling point of 180°C. BMDI has been widely used in a variety of research applications, including drug discovery, medical research, and biochemistry.

Scientific Research Applications

Medicinal Chemistry and Anti-Cancer Activity

Compounds derived from indole, including those with bromo-substitutions, have shown significant potential in medicinal chemistry, particularly in anti-cancer applications. A study by Mahal et al. (2016) discusses the synthesis of 5-(1-Methyl-4-phenyl-imidazol-5-yl)indoles as analogs of the natural vascular-disrupting agent combretastatin A-4. These compounds exhibited superior cytotoxic and anti-vascular effects on chemoresistant cancer cells and tumors, highlighting their potential in cancer therapy Mahal et al., 2016.

Molecular Structure and Interaction Analysis

The structural characterization of bromo-substituted indole derivatives is crucial for understanding their chemical properties and potential applications. Barakat et al. (2017) explored the intermolecular interactions in the crystal structure of a bromo-indole derivative, providing insights into its molecular geometry and electronic properties through spectroscopic and thermal analysis Barakat et al., 2017.

Biological Activities and Applications

Investigations into the biological activities of bromo-indole derivatives have yielded promising results across various domains, including antimicrobial and antimalarial activities. The study by Hu et al. (2002) found that derivatives of bromo-indoles, isolated from the Jamaican sponge Smenospongia aurea, displayed significant antimalarial and antimycobacterial activity, alongside selectivity for the serotonin 5-HT2 receptor, suggesting their potential in treating infectious diseases and modulating serotonin receptors Hu et al., 2002.

Synthesis and Chemical Properties

The synthesis of bromo-substituted indoles, including methodologies and their chemical properties, is an area of ongoing research. For example, Parsons et al. (2011) reported an efficient synthesis approach for 5,6-dibromoindoles, showcasing the applicability of these compounds as building blocks in organic synthesis and potential pharmaceuticals Parsons et al., 2011.

properties

IUPAC Name

5-bromo-1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19BBrNO2/c1-14(2)15(3,4)20-16(19-14)13-9-10-8-11(17)6-7-12(10)18(13)5/h6-9H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBAYEAQTJRVESZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N2C)C=CC(=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BBrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80681952
Record name 5-Bromo-1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80681952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole

CAS RN

1192037-87-8
Record name 5-Bromo-1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80681952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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